molecular formula C19H39NO2 B1656163 N-decyl-4-hydroxynonanamide CAS No. 5114-95-4

N-decyl-4-hydroxynonanamide

Cat. No.: B1656163
CAS No.: 5114-95-4
M. Wt: 313.5 g/mol
InChI Key: URWKRMHRSZZFEE-UHFFFAOYSA-N
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Description

N-decyl-4-hydroxynonanamide (CAS 5114-95-4) is a hydroxylated fatty acid amide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . Structurally, it consists of a decyl chain (C₁₀H₂₁) linked via an amide bond to a 4-hydroxynonanoic acid moiety. The compound features a hydroxyl group at the fourth carbon of the nonanamide chain and an amide functional group, enabling both hydrogen bonding and hydrophobic interactions. Key physicochemical properties include:

  • Boiling point: 473.7°C
  • Density: 0.906 g/cm³
  • LogP (XLogP3): 6.0 (indicating high lipophilicity)
  • Topological polar surface area (TPSA): 49.3 Ų (moderate polarity) .

Its undefined stereocenter at the hydroxyl-bearing carbon introduces variability in isomerism, which may influence crystallinity and biological activity .

Properties

CAS No.

5114-95-4

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-decyl-4-hydroxynonanamide

InChI

InChI=1S/C19H39NO2/c1-3-5-7-8-9-10-11-13-17-20-19(22)16-15-18(21)14-12-6-4-2/h18,21H,3-17H2,1-2H3,(H,20,22)

InChI Key

URWKRMHRSZZFEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCNC(=O)CCC(CCCCC)O

Canonical SMILES

CCCCCCCCCCNC(=O)CCC(CCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-decyl-4-hydroxynonanamide with five related hydroxylated amides, emphasizing structural features, physicochemical properties, and functional differences:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Functional Groups H-Bond Donors/Acceptors LogP (XLogP3) Boiling Point (°C) Applications/Notes
This compound 5114-95-4 C₁₉H₃₉NO₂ 313.52 Amide, hydroxyl 2 / 2 6.0 473.7 Surfactant precursor; moderate polarity
Butanamide, N-dodecyl-4-hydroxy 10395-23-0 C₁₆H₃₃NO₂ 271.44 Amide, hydroxyl 2 / 2 ~5.5* N/A Shorter chain; higher solubility in polar solvents
Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy 123-26-2 C₃₈H₇₆N₂O₄ 625.02 Bis-amide, dual hydroxyl 4 / 4 ~10.0* N/A High MW; enhanced H-bonding for crystal engineering
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 Amide, hydroxyl 2 / 2 ~2.0* N/A Short chain; potential for drug delivery
12-hydroxy-N-octadecyloctadecan-1-amide 68155-52-2 C₃₆H₇₃NO₂ 552.0 Amide, hydroxyl 2 / 2 ~12.0* N/A Extremely lipophilic; likely solid at room temperature

*Estimated based on chain length and functional group similarity.

Key Research Findings and Functional Differences

Hydrogen Bonding and Solubility: this compound has a TPSA of 49.3 Ų, balancing moderate polarity with lipophilicity (LogP = 6.0). This contrasts with N-Hydroxyoctanamide (LogP ~2.0), which is more water-soluble due to its shorter alkyl chain . Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy (CAS 123-26-2) has four H-bond donors/acceptors, enabling robust supramolecular networks, which are advantageous in crystal engineering .

Thermal Stability: The high boiling point of this compound (473.7°C) reflects strong intermolecular forces from its long alkyl chain and H-bonding capacity. Shorter-chain analogs like Butanamide, N-dodecyl-4-hydroxy likely exhibit lower thermal stability .

Lipophilicity and Applications: Compounds like 12-hydroxy-N-octadecyloctadecan-1-amide (LogP ~12.0) are highly lipophilic, making them suitable for lipid-based formulations. In contrast, this compound strikes a balance for surfactant use .

Stereochemical Considerations: The undefined stereocenter in this compound may lead to polymorphic crystal forms, whereas symmetric analogs (e.g., CAS 123-26-2) form more predictable lattices .

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